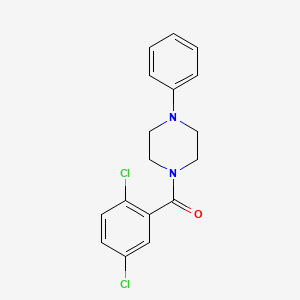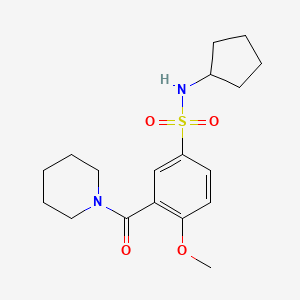![molecular formula C14H13ClN2O4S B5522100 methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522100.png)
methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” is a chemical compound with the linear formula C18H18ClNO4S . It has a molecular weight of 379.865 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a chlorophenoxy group and an acetyl group .Wissenschaftliche Forschungsanwendungen
Agriculture: Pesticide Development
Thiazole derivatives, including the compound , are often explored for their potential as pesticides . The structural properties of thiazoles allow them to interact with various biological targets in pests, potentially leading to the development of new, more effective pesticides. Research in this area focuses on synthesizing and testing various thiazole compounds for their pesticidal activity, with the aim of finding compounds that are safe for crops but lethal to pests.
Medicine: Antimicrobial and Antifungal Agents
In the medical field, thiazole compounds have been identified as promising antimicrobial and antifungal agents . The compound’s ability to inhibit the growth of bacteria and fungi makes it a candidate for the development of new medications to treat infections, especially those resistant to current treatments. Ongoing research is directed at optimizing the efficacy and safety profile of these compounds for potential clinical use.
Environmental Science: Pollution Remediation
The compound’s potential for environmental remediation has been explored, particularly in the adsorption and removal of pollutants from water sources . Studies have investigated the use of thiazole-based metal-organic frameworks as adsorbents for fast and efficient removal of contaminants, highlighting the compound’s role in addressing environmental pollution.
Industrial Processes: Chemical Synthesis
Thiazole derivatives are valuable in industrial chemical processes due to their reactivity and stability . They are used as intermediates in the synthesis of various chemicals, including dyes, pigments, and pharmaceuticals. The compound’s versatility makes it an important player in the design and development of new industrial synthesis pathways.
Biochemistry: Enzyme Inhibition
In biochemistry, thiazole derivatives are studied for their ability to inhibit specific enzymes . This property is crucial for understanding biochemical pathways and for the development of drugs that target these enzymes. Research in this area aims to elucidate the mechanisms by which these compounds interact with enzymes and how they can be used to regulate biological processes.
Pharmaceutical Research: Drug Design
The structural complexity of thiazole compounds makes them attractive scaffolds in drug design . Their incorporation into new drug molecules can enhance pharmacological properties such as potency, selectivity, and bioavailability. Pharmaceutical research continues to explore the compound’s potential in creating novel therapeutics for a range of diseases.
Wirkmechanismus
Target of Action
The primary targets of “methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including anti-inflammatory and analgesic activity .
Biochemical Pathways
Thiazole derivatives have been shown to interact with various biochemical pathways, resulting in a range of therapeutic effects
Result of Action
Some thiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-8-12(13(19)20-2)22-14(16-8)17-11(18)7-21-10-5-3-9(15)4-6-10/h3-6H,7H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJFMITZIVLBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5522026.png)
![(1S*,5R*)-3-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5522038.png)
![ethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5522043.png)
![2-(4-methyl-2-nitrophenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5522058.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5522068.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5522073.png)
![5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5522077.png)
![5-[(3-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5522095.png)

![1-{[(5-phenyl-2-furyl)methyl]amino}-2-propanol hydrochloride](/img/structure/B5522105.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one](/img/structure/B5522106.png)

